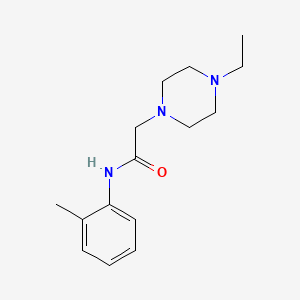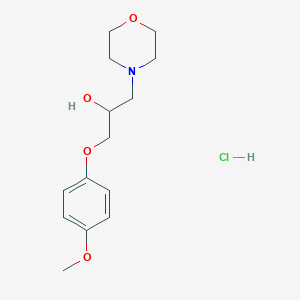
N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide, also known as BTCA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. BTCA is a heterocyclic compound that contains a benzothiadiazole ring and a thiophene ring. It has a molecular formula of C11H6N2O2S2 and a molecular weight of 266.31 g/mol.
Applications De Recherche Scientifique
N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and organic solar cells. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide is not fully understood. However, it has been suggested that it may interact with cellular targets involved in oxidative stress and inflammation, such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2). This compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antioxidant and anti-inflammatory properties in various in vitro and in vivo studies. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide is its ease of synthesis, which makes it readily available for use in scientific research. It also exhibits good stability and solubility in various solvents. However, one of the limitations of this compound is its low bioavailability, which may limit its effectiveness in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological systems. More studies are needed to optimize its properties and sensitivity for this application. Additionally, this compound may have potential applications in the field of organic electronics and optoelectronics, and further studies are needed to fully explore its potential in these areas.
Méthodes De Synthèse
The synthesis of N-2,1,3-benzothiadiazol-5-yl-2-thiophenecarboxamide can be achieved through a multistep process. The first step involves the preparation of 2-amino-5-nitrothiophene, which is then converted to 2-amino-5-nitrobenzothiazole. The second step involves the reduction of the nitro group to an amino group, followed by the acylation of the amino group with a carboxylic acid derivative to obtain this compound.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-11(10-2-1-5-16-10)12-7-3-4-8-9(6-7)14-17-13-8/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZGOHIGJSGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5371576.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)
![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)